

physical characteristics of 3-(1H-pyrrol-1-yl)benzoic acid

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Compound of Interest

Compound Name: 3-(1H-pyrrol-1-yl)benzoic acid

Cat. No.: B475630

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An In-depth Technical Guide on the Physical Characteristics of **3-(1H-pyrrol-1-yl)benzoic acid**

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of **3-(1H-pyrrol-1-yl)benzoic acid** (CAS No. 61471-45-2). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It consolidates data on the compound's molecular structure, physicochemical properties, and spectroscopic characteristics. Standard experimental protocols for determining these properties are also detailed to aid in laboratory research.

Chemical Identity and Structure

3-(1H-pyrrol-1-yl)benzoic acid is an aromatic carboxylic acid derivative. Its structure consists of a benzoic acid moiety substituted at the meta-position (position 3) with a 1H-pyrrol-1-yl group.

- IUPAC Name: **3-(1H-pyrrol-1-yl)benzoic acid**[\[1\]](#)[\[2\]](#)
- CAS Number: 61471-45-2[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₁₁H₉NO₂[\[2\]](#)[\[3\]](#)

- Molecular Weight: 187.19 g/mol [3][4] (also reported as 187.2 g/mol [1] and 187.198 g/mol [2])
- InChI Key: PODFNQCZFHLJPH-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of **3-(1H-pyrrol-1-yl)benzoic acid** are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, including its suitability for pharmaceutical formulation.

Property	Value	Source / Notes
Appearance	Light yellow to yellow solid	[4]
Melting Point	180 °C	[3][4]
Boiling Point	376.6 ± 25.0 °C	Predicted[4]
175-178 °C	Ambiguous, may be at reduced pressure[1]	
Density	1.18 ± 0.1 g/cm ³	Predicted[4]
pKa	3.73 ± 0.10	Predicted[4]
Purity	97%	Typical commercial purity[1]

Solubility Profile

Specific experimental solubility data for **3-(1H-pyrrol-1-yl)benzoic acid** is not readily available in the literature. However, based on the structure, which contains both a polar carboxylic acid group and a less polar pyrrole-substituted benzene ring, its solubility can be inferred. The parent compound, benzoic acid, exhibits low solubility in water but is more soluble in organic solvents like ethanol and methanol.[5][6][7] It is expected that **3-(1H-pyrrol-1-yl)benzoic acid** would follow a similar trend, demonstrating solubility in polar organic solvents.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound. While specific spectra for this isomer are not widely published, the expected characteristics can be derived from the analysis of similar compounds, such as benzoic acid and other pyrrole-substituted aromatics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring and the benzene ring. The pyrrole protons would likely appear as two multiplets. The four protons on the disubstituted benzene ring would exhibit complex splitting patterns in the aromatic region. A broad singlet corresponding to the carboxylic acid proton would be observed far downfield.
- ^{13}C NMR: The carbon NMR spectrum for benzoic acid shows signals around 172 ppm (carboxyl carbon), and between 128-134 ppm for the aromatic carbons.[8] For **3-(1H-pyrrol-1-yl)benzoic acid**, additional signals corresponding to the four unique carbons of the pyrrole ring would be expected, alongside the signals for the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For **3-(1H-pyrrol-1-yl)benzoic acid** (Molecular Weight: 187.19), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. Common ionization techniques like Electrospray Ionization (ESI) would likely show a prominent peak for the deprotonated molecule $[\text{M}-\text{H}]^-$ at m/z 186 or the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 188.

Experimental Protocols

Standard methodologies for determining the key physical characteristics are outlined below. These protocols provide a framework for the experimental validation of the properties of **3-(1H-pyrrol-1-yl)benzoic acid**.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the substance first begins to

melt until it becomes completely liquid is recorded as the melting point. For a pure substance, this range is typically narrow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **3-(1H-pyrrol-1-yl)benzoic acid** is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- **Data Acquisition:** The tube is placed in an NMR spectrometer (e.g., 400 MHz). ¹H and ¹³C NMR spectra are acquired at room temperature.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

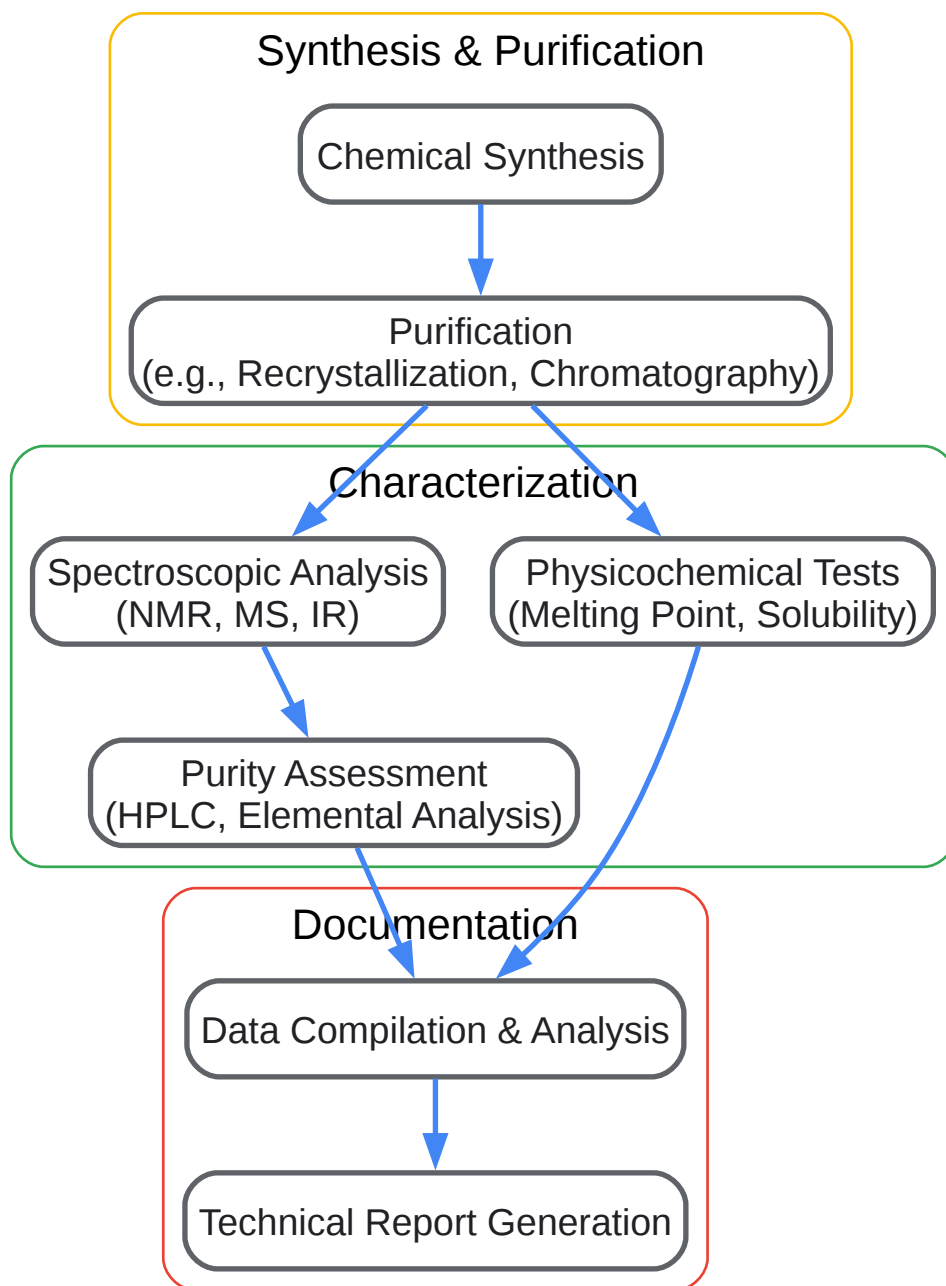
Mass Spectrometry

- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- **Analysis:** The solution is introduced into the mass spectrometer, typically using an ESI source. The instrument is operated in either positive or negative ion mode to detect the molecular ion and any characteristic fragments.
- **Data Interpretation:** The resulting mass-to-charge ratio (m/z) of the most abundant ion is used to confirm the molecular weight of the compound.

Visualizations

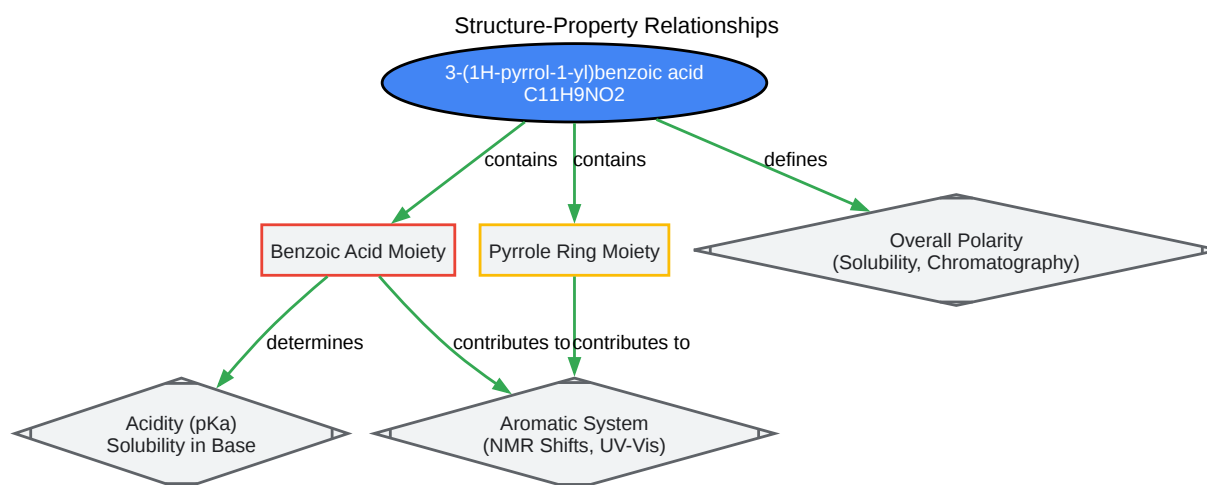
The following diagrams illustrate the general workflow for characterizing a chemical compound and the relationship between its structure and properties.

General Workflow for Physicochemical Characterization



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Caption: A general workflow for the synthesis and characterization of a chemical compound.



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Caption: Relationship between the chemical structure and its key physical properties.

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